2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Descripción general

Descripción

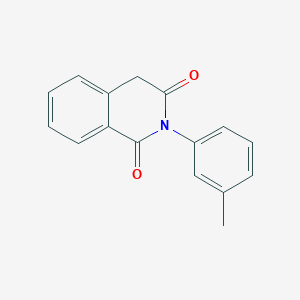

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the isoquinolinedione family This compound is characterized by its unique structure, which includes an isoquinoline core with a dione functionality and a 3-methylphenyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the reaction of 2-(3-methylphenyl)benzoic acid with suitable reagents to form the isoquinolinedione core. One common method is the cyclization of 2-(3-methylphenyl)benzoic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of high-boiling solvents such as 1,2-dichlorobenzene or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dione functionality to diols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, diols, and various substituted isoquinolinediones, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes and receptors involved in disease pathways.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions are often mediated by the compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets .

Comparación Con Compuestos Similares

Similar Compounds

1,3(2H,4H)-Isoquinolinedione, 2-(4-methylphenyl)-: Similar structure with a 4-methylphenyl substituent.

1,3(2H,4H)-Isoquinolinedione, 2-(2-methylphenyl)-: Similar structure with a 2-methylphenyl substituent.

1,3(2H,4H)-Isoquinolinedione, 2-(phenyl)-: Lacks the methyl group on the phenyl ring.

Uniqueness

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Actividad Biológica

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic compound belonging to the isoquinoline family. Its unique structure includes an isoquinoline core with a dione functionality and a 3-methylphenyl substituent. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It can modulate various cellular signaling pathways by:

- Inhibiting or activating enzymes : The compound may interact with enzymes involved in critical metabolic pathways.

- Modulating receptor activity : It can influence receptor-mediated signaling, which is crucial in various physiological processes.

- Interfering with cellular signaling pathways : The compound's ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target proteins.

Biological Activities

Research has demonstrated that compounds within the tetrahydroisoquinoline class exhibit diverse biological activities. Specifically, studies have highlighted the following effects of this compound:

- Antiviral Activity : The compound has shown potential as an inhibitor of HIV-1 Nef protein activity. In vitro studies indicated that it could inhibit Nef-dependent enhancement of HIV infectivity with an IC50 value of approximately 1.1 μM without cytotoxic effects .

- Neuroprotective Effects : Isoquinoline derivatives have been associated with neuroprotective properties. The structural characteristics of this compound suggest it may also exhibit similar neuroprotective effects against neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is heavily influenced by their structural features. The presence of the methyl group on the phenyl ring at position three enhances the compound's lipophilicity and may improve its ability to cross biological membranes. Comparative studies with similar compounds reveal that variations in substitution patterns significantly affect their bioactivity .

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydroisoquinoline derivatives:

- Antiviral Screening : A high-throughput screening identified this compound among compounds that inhibit HIV replication in macrophages. This study emphasized the importance of structure in determining antiviral efficacy .

- Neuroprotective Studies : Research indicated that tetrahydroisoquinolines possess antioxidant properties that may protect neuronal cells from oxidative stress-induced damage. This finding underscores the potential therapeutic applications of these compounds in treating neurodegenerative disorders .

Comparison with Similar Compounds

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Structure Type | Key Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Tetrahydroisoquinoline | Antiviral (HIV) | 1.1 |

| 1,3(2H,4H)-Isoquinolinedione (4-methylphenyl) | Isoquinolinedione | Anticancer | Varies |

| 1,3(2H,4H)-Isoquinolinedione (phenyl) | Isoquinolinedione | Neuroprotective | Varies |

Propiedades

IUPAC Name |

2-(3-methylphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-15(18)10-12-6-2-3-8-14(12)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPNLOZONJASQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367857 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

106110-70-7 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.